molecular formula C12H14N2O2 B15094295 N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide

Cat. No.: B15094295
M. Wt: 218.25 g/mol
InChI Key: RKUXDCXGCHMDHC-UHFFFAOYSA-N
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Description

N’-hydroxy-2,2-dimethylchromene-6-carboximidamide: is a chemical compound with the molecular formula C12H14O2N2 It is a derivative of chromene, a class of compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide typically involves the reaction of 2,2-dimethylchromene-6-carboximidamide with hydroxylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine: The compound’s potential therapeutic properties are being explored, particularly in the context of anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of significant interest.

Industry: In the industrial sector, N’-hydroxy-2,2-dimethylchromene-6-carboximidamide may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-hydroxy-2,2-dimethylchromene-6-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and carboximidamide groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

  • 2,2-dimethylchromene-6-carboximidamide
  • 2,2-dimethylchromene-6-carboxylic acid
  • 2,2-dimethylchromene-6-carboxamide

Uniqueness: N’-hydroxy-2,2-dimethylchromene-6-carboximidamide is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This functional group enhances its ability to participate in hydrogen bonding and other interactions, making it more versatile in various applications compared to its analogs.

Biological Activity

N-Hydroxy-2,2-dimethyl-2H-chromene-6-carboximidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Compound Overview

  • Molecular Formula : C12H14N2O2
  • CAS Number : 2283166-41-6
  • SMILES Notation : N/C(C1=CC=C(OC(C)(C)C=C2)C2=C1)=N/O
  • InChI Key : HDSXMUJLGVNBAT-UHFFFAOYSA-N

This compound features a chromene structure characterized by a hydroxylamine functional group and a carboximidamide group, contributing to its unique chemical properties and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

Chromene derivatives have been extensively studied for their potential to inhibit cancer cell proliferation. For instance, studies involving similar compounds demonstrated significant cytotoxic effects on hepatocellular carcinoma (HCC) cell lines such as SMMC-7721 and HepG2. The mechanisms often include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
StudyCell LineIC50 Value (µM)Mechanism
HepG225.3Apoptosis induction
SMMC-772118.7Cell cycle arrest

2. Antioxidant Activity

Chromenes are known for their antioxidant properties, which help reduce oxidative stress in cells. This activity is crucial for protecting cells from damage and may contribute to their anticancer effects.

3. Anti-inflammatory Effects

The compound has shown promise in inhibiting inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) and lipoxygenase (LOX) activities. This inhibition can lead to reduced production of pro-inflammatory mediators.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological molecules.
  • Enzyme Interaction : The carboximidamide group interacts with enzymes and receptors, modulating various biochemical pathways.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Anticancer Evaluation
    • A study assessed the cytotoxicity of this compound against various cancer cell lines, revealing significant activity against HCC cells.
    • Findings indicated that the compound induced apoptosis and inhibited cell migration.
  • Antioxidant Studies
    • Research demonstrated that the compound effectively scavenged free radicals in vitro, highlighting its potential as a protective agent against oxidative stress-related diseases.
  • Anti-inflammatory Research
    • Experimental models showed that treatment with this compound reduced inflammation markers in animal models of acute inflammation.

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

N'-hydroxy-2,2-dimethylchromene-6-carboximidamide

InChI

InChI=1S/C12H14N2O2/c1-12(2)6-5-8-7-9(11(13)14-15)3-4-10(8)16-12/h3-7,15H,1-2H3,(H2,13,14)

InChI Key

RKUXDCXGCHMDHC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC(=C2)/C(=N/O)/N)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)C(=NO)N)C

Origin of Product

United States

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